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Compound of Interest

Compound Name: 3-(2-Furyl)acrylic acid

Cat. No.: B092985

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Furyl)acrylic acid, a key intermediate in pharmaceutical and materials science. The guide is
intended for researchers, scientists, and professionals in drug development, offering detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for 3-(2-Furyl)acrylic acid.

'H and **C Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-ds). Chemical shifts
() are reported in parts per million (ppm).

Table 1: *H NMR Spectroscopic Data of 3-(2-Furyl)acrylic acid in DMSO-de
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Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assighment
(6) ppm Protons

Hz

12.35 brs - 1H -COOH
7.80 d 1.6 1H Furan C5-H
7.40 d 15.8 1H a-CH
6.81 d 34 1H Furan C3-H
6.61 dd 34,16 1H Furan C4-H
6.29 d 15.8 1H B-CH

Table 2: 3C NMR Spectroscopic Data of 3-(2-Furyl)acrylic acid in DMSO-ds

Chemical Shift (8) ppm Assighment
167.9 -COOH

150.9 Furan C2
145.8 Furan C5
130.0 a-C

118.0 B-C

115.3 Furan C3
113.0 Furan C4

Infrared (IR) Spectroscopy Data

The IR spectrum is typically recorded using a potassium bromide (KBr) pellet. The following
table lists the principal absorption bands and their assignments.

Table 3: IR Spectroscopic Data of 3-(2-Furyl)acrylic acid
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Assignment of Vibrational

Wavenumber (cm~12) Intensity

Mode

O-H stretch (Carboxylic acid
~3000-2500 Broad _

dimer)

C=0 stretch (a,B-unsaturated
~1680 Strong )

acid)
~1625 Strong C=C stretch (alkene)
~1570, 1450 Medium C=C stretch (furan ring)
~1300 Medium C-O stretch, O-H bend
~970 Strong =C-H bend (trans-alkene)

Furan ring C-H out-of-plane
~885 Strong

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated system, which includes the furan ring, the carbon-carbon
double bond, and the carbonyl group of the carboxylic acid, 3-(2-Furyl)acrylic acid exhibits
strong absorption in the UV region. The precise absorption maximum (Amax) is solvent-
dependent. In polar solvents like ethanol or methanol, the Amax is typically observed in the
range of 300-320 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the
spectroscopic data presented above.

NMR Spectroscopy (*H and **C)

Obijective: To obtain high-resolution *H and *3C NMR spectra of solid 3-(2-Furyl)acrylic acid.

Methodology:
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o Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(2-Furyl)acrylic acid and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle warming or
vortexing if necessary.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

e 1H NMR Acquisition:

[¢]

Acquire a standard one-dimensional *H NMR spectrum using a 90° pulse.

[e]

Set appropriate spectral width and acquisition time.

o

A sufficient relaxation delay (typically 1-2 seconds) should be used.

[¢]

Collect a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 3C NMR spectrum.

o

Use a standard pulse sequence (e.g., zgpg30).

[¢]

Set a longer relaxation delay (e.g., 2-5 seconds) compared to *H NMR.

[¢]

Collect a larger number of scans, depending on the sample concentration, to obtain a
spectrum with adequate signal-to-noise.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum and perform baseline correction.
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o Reference the chemical shifts to the residual solvent peak (DMSO-de: & 2.50 ppm for *H
and 0 39.52 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared absorption spectrum of solid 3-(2-Furyl)acrylic acid.
Methodology (KBr Pellet Method):
e Sample Preparation:

o Place approximately 1-2 mg of 3-(2-Furyl)acrylic acid and 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) into an agate mortar.

o Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The
grinding helps to reduce particle size and disperse the sample evenly.

e Pellet Formation:
o Transfer a small amount of the powder mixture into a pellet die.

o Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few
minutes to form a thin, transparent or translucent pellet.

e Spectrum Acquisition:

o

Place the KBr pellet into the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

o

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[e]

The final spectrum is typically presented in terms of transmittance or absorbance versus
wavenumber.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of 3-(2-Furyl)acrylic acid in solution.
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Methodology:

e Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is
transparent in the wavelength range of interest (e.g., ethanol, methanol).

e Sample Preparation:

o Prepare a stock solution of 3-(2-Furyl)acrylic acid of a known concentration in the
chosen solvent.

o From the stock solution, prepare a dilute solution such that the maximum absorbance falls
within the optimal range of the spectrophotometer (typically 0.2-0.8 absorbance units).

e Spectrum Acquisition:

o Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

[e]

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

(¢]

Place the reference cuvette in the spectrophotometer and record a baseline correction.

[¢]

Rinse the sample cuvette with the dilute sample solution, then fill it and place it in the
sample compartment.

[¢]

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
o Data Analysis:
o Identify the wavelength of maximum absorbance (Amax) from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(2-Furyl)acrylic acid.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Furyl)acrylic acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092985#spectroscopic-data-of-3-2-furyl-acrylic-acid-
nmr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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